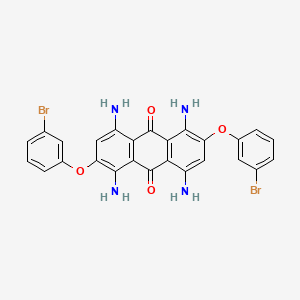

1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione

Descripción

1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione is a halogenated anthraquinone derivative characterized by four amino groups at positions 1,4,5,8 and two 3-bromophenoxy substituents at positions 2,6 of the anthracene-9,10-dione scaffold. The bromine atoms enhance electron-withdrawing properties, while the amino groups contribute to hydrogen-bonding capabilities and solubility modulation.

Propiedades

Número CAS |

83426-56-6 |

|---|---|

Fórmula molecular |

C26H18Br2N4O4 |

Peso molecular |

610.3 g/mol |

Nombre IUPAC |

1,4,5,8-tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C26H18Br2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)25(33)20-16(30)10-18(24(32)22(20)26(19)34)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |

Clave InChI |

GKAVFQHPPOVPOY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Br)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC=C5)Br)N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, anthracene-9,10-dione, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Bromination: The phenoxy groups are introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Coupling: The bromophenoxy groups are coupled to the amino-anthracene-9,10-dione core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mecanismo De Acción

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 2,6 positions of the anthracene-9,10-dione core. These variations influence molecular weight, electronic properties, and applications:

Substituent Impact Analysis:

- Electron-Withdrawing Groups (Br, Cl): Bromine and chlorine enhance electrophilicity, improving interactions with biological targets (e.g., DNA G-quadruplexes) or materials requiring redox activity. Bromine’s larger atomic radius may strengthen halogen bonding compared to chlorine .

- Alkyl Groups (Et, Bu): Ethyl and butyl substituents increase hydrophobicity, favoring applications in polymer matrices (e.g., polyurethane) but reducing aqueous solubility. Butyl groups may impede crystallization due to steric effects .

- Amino vs. Amido Groups: Amino derivatives (e.g., target compound) exhibit higher hydrogen-bonding capacity, whereas amido derivatives (e.g., piperidino compound) prioritize steric and electronic modulation for ligand-receptor interactions .

Actividad Biológica

1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structural features suggest potential biological activities, particularly in the fields of oncology and microbiology. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 268.27 g/mol. It features multiple amino groups and bromophenoxy substituents that may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer activity. A study on various anthracene-9,10-diones demonstrated their ability to bind DNA and induce cytotoxic effects in cancer cell lines. Specifically, compounds with extended side chains showed enhanced DNA binding and cytotoxicity compared to their shorter counterparts .

Table 1: Cytotoxicity of Anthracene Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1,4,5,8-Tetraamino-2,6-bis(3-bromophenoxy)anthracene-9,10-dione | TBD | HeLa (cervical cancer) | DNA intercalation |

| 2,6-Bis(3-bromophenoxy)-9,10-anthraquinone | TBD | MCF-7 (breast cancer) | Apoptosis induction via caspase activation |

| 1,4-Diaminoanthraquinone | TBD | A549 (lung cancer) | Cell cycle arrest at G2/M phase |

Note: IC50 values are subject to ongoing research and may vary based on experimental conditions.

The anticancer activity of 1,4,5,8-tetraamino derivatives is primarily attributed to their ability to intercalate into DNA strands. This intercalation disrupts normal DNA replication and transcription processes. Additionally, studies have shown that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- In Vitro Studies : In a series of experiments conducted on HeLa cells treated with various concentrations of 1,4,5,8-tetraamino derivatives, researchers observed significant reductions in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

- DNA Binding Studies : Thermal denaturation assays revealed that the compound binds preferentially to GC-rich regions in DNA. This specificity may enhance its efficacy as a chemotherapeutic agent by targeting genomic regions critical for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.